molecular formula C15H21N3 B1460770 [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933682-43-0

[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Cat. No.: B1460770
CAS No.: 933682-43-0
M. Wt: 243.35 g/mol
InChI Key: HVMIDSJYEROFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled as an irritant according to its MSDS . More specific safety and hazard information was not found in the search results.

Future Directions

The development of new benzimidazole derivatives and their potential applications in various fields, especially in medicine, is a promising area of research . The optimization of benzimidazole-based structures has resulted in marketed drugs, e.g. omeprazole and pimobendan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of 5-methyl-1H-benzimidazole with cyclohexylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

    Reduction: This compound can be reduced using reducing agents like or .

    Substitution: It can participate in substitution reactions, where functional groups on the benzimidazole ring or the cyclohexyl ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the benzimidazole or cyclohexyl rings.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted benzimidazole or cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

    [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: shares structural similarities with other benzimidazole derivatives, such as and .

  • Other related compounds include benzimidazole , methylbenzimidazole , and cyclohexylamine .

Uniqueness:

  • The unique combination of the benzimidazole and cyclohexylmethylamine moieties in this compound imparts distinct chemical and biological properties.
  • Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

[4-(6-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-10-2-7-13-14(8-10)18-15(17-13)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMIDSJYEROFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206212
Record name 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-43-0
Record name 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933682-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 2
Reactant of Route 2
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 3
Reactant of Route 3
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 4
Reactant of Route 4
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 5
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Reactant of Route 6
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.